Product packaging for Dimethyl methyldopa hydrochloride(Cat. No.:)

Dimethyl methyldopa hydrochloride

Cat. No.: B15196611
M. Wt: 293.74 g/mol
InChI Key: NBLSVKGRNLQZSU-CURYUGHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Alpha-Methyldopa Discovery and Early Academic Inquiry

The journey of alpha-methyldopa began in 1960 when it was first discovered. wikipedia.org Initially synthesized as a tool for research, its ability to lower blood pressure was an unpredicted finding. ahajournals.org Early clinical and chemical studies in the early 1960s began to shed light on its effects in patients with hypertension. nih.govnih.gov These initial investigations laid the groundwork for its development as a therapeutic agent and sparked further academic inquiry into its mechanism of action and metabolic pathways. ahajournals.orgahajournals.org Over the decades, while its clinical use has been largely superseded by newer agents with fewer side effects, it remains a subject of academic interest, particularly in specific patient populations and for its historical significance in the development of antihypertensive therapies. wikipedia.orgnih.govnih.gov

Chemical Classification and Structural Features of Alpha-Methyldopa and its Derivatives

Alpha-methyldopa, chemically known as (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, is a derivative of L-tyrosine. nih.govresearchgate.net It is classified as an alpha-2 adrenergic receptor agonist. wikipedia.orgdrugbank.com The core structure features a catechol ring (a benzene (B151609) ring with two adjacent hydroxyl groups), an amino group, and a carboxylic acid group, with the addition of a methyl group at the alpha-carbon of the side chain. nih.govchemicalbook.com This methyl group is a key structural differentiator from the endogenous compound L-DOPA. biolife-publisher.it

Dimethyl methyldopa (B1676449) hydrochloride is a derivative of alpha-methyldopa. The "dimethyl" prefix indicates the presence of two additional methyl groups compared to the parent compound, and "hydrochloride" signifies that it is in the form of a salt with hydrochloric acid, which is often done to improve the stability and solubility of a compound for research purposes.

Below is a table summarizing the key structural and chemical information for these related compounds.

Compound NameChemical FormulaKey Structural FeaturesClassification
Alpha-Methyldopa C10H13NO4Catechol ring, amino group, carboxylic acid, alpha-methyl groupAlpha-2 adrenergic receptor agonist
L-DOPA C9H11NO4Catechol ring, amino group, carboxylic acidPrecursor to dopamine (B1211576)
Dimethyl methyldopa hydrochloride Not specified in search resultsDerivative of alpha-methyldopa with two additional methyl groups, hydrochloride saltNot specified in search results
alpha-Methylnorepinephrine C9H13NO3Metabolite of alpha-methyldopaActive metabolite, alpha-2 adrenergic agonist

Data sourced from multiple chemical and pharmacological databases.

Overview of Key Academic Research Domains for Alpha-Methyldopa Compounds

Academic research on alpha-methyldopa and its derivatives has spanned several key domains:

Mechanism of Action: A significant body of research has focused on elucidating how alpha-methyldopa exerts its effects. It is understood to be a prodrug, meaning it is metabolized in the body to its active form. nih.govdrugbank.com The primary active metabolite is alpha-methylnorepinephrine, which acts as a "false neurotransmitter." biolife-publisher.itahajournals.org This metabolite stimulates central alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow from the brain. drugbank.comnih.gov

Metabolism and Pharmacokinetics: Studies have investigated the absorption, distribution, metabolism, and excretion of alpha-methyldopa. Research has shown that it is incompletely absorbed after oral administration and is metabolized in the liver to various compounds, including alpha-methyldopa mono-O-sulfate and alpha-methyldopamine (B1210744). ahajournals.orgdrugbank.com

Chemical Synthesis and Structural Analysis: Researchers have explored the synthesis of alpha-methyldopa and its analogs. chemicalbook.com Quantum mechanics and density functional theory (DFT) have been employed to study the molecular structure and properties of methyldopa. researchgate.net

Derivatives and Analogs: The creation and study of derivatives like this compound are part of ongoing research to understand structure-activity relationships. By modifying the parent molecule, researchers can investigate which parts of the structure are essential for its biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20ClNO5 B15196611 Dimethyl methyldopa hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20ClNO5

Molecular Weight

293.74 g/mol

IUPAC Name

(2R)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C12H17NO4.ClH.H2O/c1-12(13,11(14)15)7-8-4-5-9(16-2)10(6-8)17-3;;/h4-6H,7,13H2,1-3H3,(H,14,15);1H;1H2/t12-;;/m1../s1

InChI Key

NBLSVKGRNLQZSU-CURYUGHLSA-N

Isomeric SMILES

C[C@@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N.O.Cl

Origin of Product

United States

Molecular Mechanism of Action Research for Alpha Methyldopa and Its Active Metabolites

Prodrug Activation and Biotransformation Pathways of Alpha-Methyldopa

Alpha-methyldopa, an analog of L-DOPA, undergoes extensive metabolism to become pharmacologically active. drugbank.combiolife-publisher.it This biotransformation primarily occurs in the liver and within adrenergic neurons. drugbank.comwikipedia.org The L-isomer of alpha-methyldopa is the active form and is more readily absorbed than the D-isomer. drugbank.com

Enzymatic Conversion to Alpha-Methylnorepinephrine

The central step in the activation of alpha-methyldopa is its conversion to alpha-methylnorepinephrine. drugbank.combiolife-publisher.it This process involves a two-step enzymatic reaction. First, alpha-methyldopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (LAAD), also known as DOPA decarboxylase, to form alpha-methyldopamine (B1210744). biolife-publisher.itnoranaes.org Subsequently, dopamine (B1211576) beta-hydroxylase acts on alpha-methyldopamine to produce the active metabolite, alpha-methylnorepinephrine. drugbank.comnoranaes.org This active metabolite is then stored in adrenergic nerve terminals, where it acts as a "false neurotransmitter." biolife-publisher.it

Role of Dopamine Beta-Hydroxylase Activity in Metabolite Formation

Dopamine beta-hydroxylase is a critical enzyme in the bioactivation pathway of alpha-methyldopa. drugbank.com It catalyzes the conversion of alpha-methyldopamine to alpha-methylnorepinephrine. drugbank.comnoranaes.org This enzymatic step is essential for the formation of the primary active metabolite responsible for the antihypertensive effects of alpha-methyldopa. The activity of dopamine beta-hydroxylase directly influences the concentration of alpha-methylnorepinephrine available to interact with adrenergic receptors.

Receptor-Level Interactions and Signal Transduction Mechanisms

The antihypertensive action of alpha-methyldopa is ultimately mediated by the interaction of its active metabolites with specific receptors in the central nervous system.

Agonism at Central Inhibitory Alpha-2 Adrenergic Receptors

The primary active metabolite, alpha-methylnorepinephrine, functions as an agonist at central inhibitory alpha-2 adrenergic receptors. nih.govdrugbank.com These receptors are located on presynaptic neurons in the brainstem and their stimulation leads to a decrease in the release of norepinephrine (B1679862). drugbank.comyoutube.com By activating these receptors, alpha-methylnorepinephrine reduces the sympathetic outflow from the brain to the peripheral nervous system. drugbank.com This results in decreased peripheral vascular resistance and a lowering of blood pressure. biolife-publisher.it Alpha-2 adrenergic receptors are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. youtube.com This reduction in cAMP inhibits the further release of norepinephrine. youtube.comyoutube.com

Modulation of Neurotransmitter Systems: Norepinephrine, Dopamine, and Serotonin

The primary mechanism of action of alpha-methyldopa involves its metabolism to active compounds that interfere with the normal functioning of several neurotransmitter systems. drugbank.com It is a prodrug, meaning it must be biotransformed into its active metabolites to exert its therapeutic effects. drugbank.com The S-enantiomer of methyldopa (B1676449) acts as a competitive inhibitor of the enzyme aromatic L-amino acid decarboxylase (LAAD). wikipedia.org This enzyme is crucial for the synthesis of both dopamine and serotonin. drugbank.com

The metabolic pathway of alpha-methyldopa is central to its function. LAAD converts alpha-methyldopa into alpha-methyldopamine. wikipedia.orgbiolife-publisher.it Subsequently, the enzyme dopamine beta-hydroxylase (DBH) transforms alpha-methyldopamine into alpha-methylnorepinephrine. wikipedia.orgbiolife-publisher.it This latter compound is considered a "false neurotransmitter" because it is structurally similar to norepinephrine but is less potent in transmitting nerve impulses at the sympathetic level. biolife-publisher.it

The accumulation of alpha-methylnorepinephrine in adrenergic neurons has several consequences. patsnap.com It acts as an agonist at presynaptic alpha-2 adrenergic receptors located in the brainstem. drugbank.com Stimulation of these receptors inhibits the release of norepinephrine from the nerve terminals, leading to a decrease in sympathetic outflow from the central nervous system. drugbank.compatsnap.com This reduction in sympathetic signaling results in vasodilation and a subsequent decrease in blood pressure. patsnap.com

Furthermore, alpha-methyldopa can lead to a net reduction in the tissue concentrations of serotonin, dopamine, norepinephrine, and epinephrine. drugbank.com The inhibition of LAAD by the L-isomer of alpha-methyldopa contributes to the depletion of these biogenic amines. drugbank.com

Table 1: Key Metabolites of Alpha-Methyldopa and Their Actions

MetabolitePrecursorEnzymePrimary Action
Alpha-methyldopamineAlpha-methyldopaAromatic L-amino acid decarboxylase (LAAD)Precursor to alpha-methylnorepinephrine
Alpha-methylnorepinephrineAlpha-methyldopamineDopamine beta-hydroxylase (DBH)Agonist at presynaptic α2-adrenergic receptors, acting as a "false neurotransmitter"
Alpha-methylepinephrineAlpha-methylnorepinephrinePhenylethanolamine-N-methyltransferasePotent depressor agent

Interactions with Imidazoline (B1206853) Receptors

While the primary effects of alpha-methyldopa are mediated through the alpha-2 adrenergic system, there is also evidence suggesting an interaction with imidazoline receptors. drugbank.com The sympathetic outflow is regulated by both alpha (α)-2 adrenergic receptors and imidazoline receptors, which are expressed on adrenergic neurons within the rostral ventrolateral medulla (RVLM). drugbank.com

Centrally acting antihypertensive drugs have been developed to target these systems. The first generation of such drugs, including alpha-methyldopa, primarily acts through the stimulation of central alpha-2 adrenoceptors. nih.gov However, later research identified imidazoline (I1) receptors as another important target for modulating sympathetic outflow. nih.gov While drugs like moxonidine (B1115) and rilmenidine (B1679337) show higher selectivity for I1 receptors, the broader mechanism involving central neuronal modulation is relevant to understanding the complete picture of how drugs like alpha-methyldopa function. nih.govnih.gov

Central Nervous System Sympathetic Outflow Modulation and Its Biochemical Basis

The modulation of sympathetic outflow from the central nervous system is the cornerstone of alpha-methyldopa's antihypertensive effect. nih.gov This process is initiated by the drug crossing the blood-brain barrier. nih.gov Once in the central nervous system, alpha-methyldopa is converted to its active metabolite, alpha-methylnorepinephrine. patsnap.comnih.gov

Alpha-methylnorepinephrine then stimulates central inhibitory alpha-adrenergic receptors. drugbank.com This stimulation within the brainstem, particularly at alpha-2 adrenergic receptors, leads to a reduction in the adrenergic outflow to the peripheral sympathetic nervous system. drugbank.comnih.gov The consequence is a decrease in total peripheral resistance and a lowering of systemic blood pressure. nih.gov

The biochemical basis for this modulation lies in the "false neurotransmitter" hypothesis. nih.gov Alpha-methylnorepinephrine replaces the endogenous neurotransmitter norepinephrine at sympathetic nerve endings. biolife-publisher.it When a nerve impulse arrives, the release of the less potent alpha-methylnorepinephrine results in a weaker response from the effector organ, such as blood vessels. biolife-publisher.it This effectively dampens the sympathetic tone without completely blocking the response to nerve stimulation. biolife-publisher.it

Research in animal models has demonstrated that methyldopa can reduce vascular resistance and blood pressure without significantly affecting post-ganglionic sympathetic activity, supporting the concept of a centrally mediated sympathoinhibition. biolife-publisher.it

Structure Activity Relationship Sar Studies of Alpha Methyldopa and Analogues

Importance of Alpha-Methyl Substitution on Biological Activity

The introduction of a methyl group at the alpha-position of the amino acid side chain is a crucial determinant of the pharmacological profile of methyldopa (B1676449). This substitution significantly influences the molecule's interaction with metabolic enzymes and its subsequent duration of action.

The primary mechanism of action for methyldopa involves its metabolic conversion to α-methylnorepinephrine, which then acts as an agonist at central α2-adrenergic receptors. drugbank.comnih.gov This process begins with the decarboxylation of methyldopa. The presence of the α-methyl group makes the compound resistant to metabolic deamination by monoamine oxidase (MAO), an enzyme that would otherwise rapidly degrade the molecule. pharmacy180.com This resistance to MAO increases the compound's duration of action. pharmacy180.com

Furthermore, the α-methyl group enhances the selectivity of the compound for α2 receptors. gpatindia.com While the parent compound, L-Dopa, is a precursor to the neurotransmitter dopamine (B1211576), the addition of the methyl group channels its metabolic pathway toward the formation of α-methylnorepinephrine, the key active metabolite responsible for its primary therapeutic effect. biolife-publisher.itbiolife-publisher.it This substitution also reduces direct agonist activity at both α and β receptors compared to non-α-substituted phenylethylamines. pharmacy180.com

Influence of Aromatic Ring Hydroxylation Patterns on Receptor Affinity

The catechol group is essential for activity, and its presence is a key feature for mimicking norepinephrine (B1679862). youtube.com However, this structure is also susceptible to metabolism by catechol-O-methyltransferase (COMT), which can lead to poor oral activity. pharmacy180.com

Alternative hydroxylation patterns have been explored to overcome this limitation and alter receptor selectivity. For instance, compounds with a 3,5-dihydroxy arrangement, such as in metaproterenol, exhibit resistance to COMT metabolism, resulting in improved oral activity. pharmacy180.com This specific substitution pattern also confers selectivity for β2 receptors. pharmacy180.com If only one hydroxyl group is present, it is preferably located at the 4' position to retain β2 activity. gpatindia.com The presence of at least one group capable of forming hydrogen bonds on the aromatic ring is considered a requirement for activity. gpatindia.com

The introduction of a hydrophilic hydroxyl group can also impact how the aromatic ring binds within the hydrophobic pocket of a receptor. nih.gov This can either enhance binding by forming hydrogen bonds that anchor the ring or, conversely, weaken the interaction through steric hindrance if the fit is compromised. nih.gov

Effects of R1 (Methyl) and R2 (Ethyl) Substitutions on Alpha and Beta Receptor Activity

Modifications to the side chain, specifically at the alpha-carbon (R1) and the amino group (R2), have profound effects on the compound's affinity and activity at alpha and beta-adrenergic receptors.

R1 Substitution (Alpha-Carbon): The substitution at the R1 position directly influences the balance between alpha and beta receptor activity.

Methyl (R1): A methyl group at this position, as seen in methyldopa, is considered optimal for maximizing activity at both alpha and beta receptors. gpatindia.com

Larger Groups: As the size of the R1 substituent increases beyond a methyl group, the alpha receptor agonist activity decreases significantly. gpatindia.com For example, an isopropyl group at the R1 position leads to negligible alpha agonist activity. gpatindia.com Conversely, increasing the size of the R1 substituent tends to increase activity at beta receptors. gpatindia.com

Ethyl (R1): An ethyl group at the R2 position (referring to the alpha-carbon in this context) can eliminate the alpha activity of the drug. gpatindia.com

R2 Substitution (Nitrogen Atom): The size of the substituent on the nitrogen atom is a key determinant of receptor selectivity.

Increasing Bulk: As the bulk of the N-substituent increases, there is a general trend of decreasing α-receptor activity and increasing β-receptor activity. pharmacy180.com For instance, norepinephrine (no N-substituent) is a potent α-agonist, whereas epinephrine (N-methyl) is a potent agonist at α, β1, and β2 receptors. Further increasing the size to an isopropyl group, as in isoproterenol, enhances β-receptor activity while decreasing α-receptor activity. pharmacy180.com

Table 1: Effect of R1 and R2 Substitutions on Adrenergic Receptor Activity
Substitution PositionSubstituentEffect on Alpha-Receptor ActivityEffect on Beta-Receptor ActivityReference
R1 (α-carbon)MethylMaximalMaximal gpatindia.com
R1 (α-carbon)Larger than Methyl (e.g., Isopropyl)Decreased / NegligibleIncreased gpatindia.com
R2 (Nitrogen)Increasing Bulk (H → CH3 → i-Pr)DecreasesIncreases pharmacy180.com

Stereochemical Requirements for Maximal Biological Activity: L-Isomer Specificity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor for the biological activity of methyldopa. muni.cz The molecule possesses a chiral center at the alpha-carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: the L-isomer and the D-isomer. nih.gov

Biological systems, including receptors and enzymes, are themselves chiral and therefore interact differently with each enantiomer. nih.govchiralpedia.com In the case of methyldopa, the pharmacological activity resides almost exclusively in the L-isomer (also referred to as the S-isomer). drugbank.com The L-isomer is the active form that is metabolized to the active α-methylnorepinephrine. drugbank.com

The D-isomer, in contrast, is pharmacologically inert and is not effectively decarboxylated to form the corresponding amine metabolites. ahajournals.org The inactive D-isomer is also less readily absorbed from the gastrointestinal tract than the active L-isomer. drugbank.com This stereospecificity highlights the precise structural fit required for the drug to interact with its biological targets. The antihypertensive effect is specific to the S-isomer form of the drug.

N-Substituent Effects on Receptor Selectivity and Pharmacological Profile

Substitution on the nitrogen atom of the amino group is a powerful strategy for modulating receptor selectivity. As a general principle, the nature of the N-substituent influences the drug's interaction with different adrenergic receptor subtypes. gpatindia.com

Increasing the size of the alkyl group on the nitrogen atom generally leads to a decrease in alpha-adrenergic activity and an increase in beta-adrenergic activity. pharmacy180.com This principle is well-established in the SAR of phenylethylamines. For example, norepinephrine has a primary amine (no N-substituent) and possesses strong alpha-agonist properties. The addition of a methyl group to the nitrogen (epinephrine) retains potent alpha activity but also confers strong beta activity. A further increase in substituent size to an isopropyl group (isoproterenol) results in a potent beta-agonist with very little alpha activity. pharmacy180.com

Furthermore, the addition of specific N-substituents can enhance properties like lipophilicity. An arylalkyl group, for instance, can increase beta selectivity, improve penetration into cells, and increase lipophilicity, which may contribute to a longer duration of action. gpatindia.com

Table 2: Influence of N-Substituents on Adrenergic Receptor Selectivity
Compound ExampleN-SubstituentPrimary Adrenergic ActivityReference
Norepinephrine-Hα > β1 pharmacy180.com
Epinephrine-CH3α and β pharmacy180.com
Isoproterenol-CH(CH3)2β1 and β2 pharmacy180.com
General TrendArylalkyl groupCan increase β selectivity gpatindia.com

Correlation Between Structural Modifications and Duration of Action

The duration of action of methyldopa analogues is closely linked to their structural features, which influence their pharmacokinetic properties, particularly their metabolism and lipophilicity.

One of the most significant structural features is the α-methyl group. By rendering the molecule resistant to degradation by MAO, this group inherently prolongs the compound's biological half-life and duration of effect compared to its non-methylated counterparts. pharmacy180.com

Lipophilicity is another key factor. More lipophilic compounds can exhibit increased cell penetration and may have a longer duration of action. gpatindia.com The synthesis of more lipophilic prodrugs, such as pivaloyloxyethyl esters of methyldopa, has been explored as a strategy to improve oral absorption and potentially modify the duration of action. nih.gov These ester derivatives are designed to be more readily absorbed and then hydrolyzed in the body to release the active methyldopa. nih.gov

The antihypertensive effect of methyldopa has a half-life of approximately 10 hours, which is longer than its plasma half-life (around 1.5 to 2 hours), suggesting that the duration of action is related to the persistence of its active metabolite, α-methylnorepinephrine, in the central nervous system. nih.govpatsnap.com Therefore, structural modifications that influence the formation, stability, and clearance of this active metabolite will directly impact the duration of action.

Analytical Methodologies for Alpha Methyldopa and Its Derivatives in Research Matrices

Chromatographic Techniques for Separation and Quantitation

Chromatography stands as a cornerstone for the analysis of methyldopa (B1676449) and its related compounds, offering powerful separation capabilities essential for complex biological samples.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the determination of methyldopa and its derivatives due to its versatility and high resolution. researchgate.netjaper.injaper.innih.govtaylors.edu.my Various detection methods can be coupled with HPLC to enhance sensitivity and selectivity.

Electrochemical Detection: This method offers excellent sensitivity for the analysis of electroactive compounds like methyldopa. nih.govnih.govnih.govjournals.gen.tr It has been successfully used to measure methyldopa in plasma and urine, with a reported sensitivity down to 50 ng/ml in plasma. nih.gov A sensitive cation-exchange HPLC assay with electrochemical detection was developed for a pivaloyloxyethyl ester of methyldopa, a prodrug, to study its hydrolysis in plasma and urine. nih.gov This technique provides a linear response over specific concentration ranges, for instance, 10-160 ng/ml in plasma and 20-400 ng/ml in urine for the methyldopa prodrug. nih.gov

Fluorescence Detection: Fluorescence detection provides high sensitivity and specificity. researchgate.netnih.gov A rapid HPLC method with fluorescence detection and alumina (B75360) extraction has been described for determining methyldopa in human serum, with a limit of quantification of 2 ng/ml. researchgate.netijcrcps.com The method demonstrated linearity over a range of 20 ng/ml to 5000 ng/ml. researchgate.netijcrcps.com The excitation and emission wavelengths are typically set around 270 nm and 320 nm, respectively. researchgate.netijcrcps.com

UV Detection: UV detection is a common and robust method used in HPLC. A liquid chromatographic method using a reverse-phase C18 column and detection at 280 nm was developed for methyldopa in tablets and oral suspensions. nih.gov This method can also resolve methyldopa from its common impurities and degradation products. nih.gov Another RP-HPLC method for the simultaneous estimation of methyldopa and hydrochlorothiazide (B1673439) in tablets used UV detection at 287 nm. japer.injaper.in The linearity for methyldopa was established over a concentration range of 62.5-375.0 µg/ml. japer.injaper.in

Diode Array Detection (DAD): Diode Array Detection provides the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. researchgate.netresearchgate.net An HPLC-DAD method can be used for the simultaneous quantification of multiple compounds. nih.gov For instance, a method for thiopurine metabolites set absorbances at 280, 304, and 341 nm for detection and quantification. nih.gov

Detection MethodMatrixKey FindingsLinearity RangeLimit of Quantification (LOQ)Citation
ElectrochemicalPlasma, UrineSensitive assay for a methyldopa prodrug.10-160 ng/ml (plasma), 20-400 ng/ml (urine)Not explicitly stated nih.gov
ElectrochemicalPlasmaSensitive down to 50 ng/ml.50-2000 ng/ml50 ng/ml nih.gov
FluorescenceHuman SerumRapid method with alumina extraction.20-5000 ng/ml2 ng/ml researchgate.netijcrcps.com
UVTablets, Oral SuspensionsResolves methyldopa from impurities.0.031-0.393 mg/mLNot explicitly stated nih.gov
UVTabletsSimultaneous estimation with hydrochlorothiazide.62.5-375.0 µg/mlNot explicitly stated japer.injaper.in
Diode ArrayBiological FluidsProvides spectral data for peak purity.Not explicitly statedNot explicitly stated researchgate.netresearchgate.net

Gas-Liquid Chromatography (GLC) Applications

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), has been utilized for the determination of alpha-methyldopa in biological fluids. nih.gov This method typically involves derivatization of the analyte to increase its volatility and thermal stability. One such method uses stable isotope dilution with alpha-trideuterio-methyldopa as an internal standard for quantification in blood and urine. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative identification of methyldopa. nih.govtandfonline.comanalyticaltoxicology.com It can be used to screen for the presence of the drug in urine samples. tandfonline.com A typical TLC method involves spotting the sample extract on a silica (B1680970) gel plate and developing it with a suitable solvent system, such as n-butanol:water:acetic acid. tandfonline.com Visualization of the spots can be achieved by spraying with a reagent like 4-nitroaniline-sodium nitrite (B80452) followed by a sodium carbonate solution. nihs.go.jp

Chiral Chromatography for Enantiomeric Purity Assessment

Methyldopa possesses a chiral center, and its therapeutic activity resides primarily in the S-enantiomer. nih.govuobaghdad.edu.iq Therefore, assessing the enantiomeric purity is crucial. Chiral chromatography is the definitive method for separating and quantifying the enantiomers of methyldopa. nih.govnih.govyoutube.comresearchgate.net One approach involves using a chiral mobile phase containing L-phenylalanine and copper sulfate (B86663) with a C18 column to resolve the enantiomers. nih.gov Another method describes the preparation of (R)- and (S)-alpha-methyldopa from a chiral hydantoin (B18101), where the dialkylated hydantoin diastereomers are separated by flash chromatography before hydrolysis to the desired enantiomer. nih.gov

Spectrophotometric Approaches for Quantitative Determination

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for the quantitative analysis of methyldopa, particularly in pharmaceutical formulations. uobaghdad.edu.iqnih.govekb.egchemmethod.comredalyc.orgresearchgate.net

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is based on the measurement of light absorption by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum. Methyldopa itself exhibits weak UV absorption. taylors.edu.mynih.gov To enhance sensitivity, various chromogenic reagents are used to form colored complexes with methyldopa, which can then be measured at a specific wavelength.

Several methods have been developed based on this principle:

A method involving the reaction of methyldopa with molybdate (B1676688) ions produces a yellow-colored complex with an absorbance maximum at 410 nm. redalyc.org This method is linear in the concentration range of 50–200 µg/ml. redalyc.org

Another approach uses the coupling of methyldopa with 2,6-dichloroquinone-4-chlorimide (DCQ) in an alkaline medium to form a colored product with a maximum absorbance at 400 nm. nih.gov This method obeys Beer's law in the concentration range of 4–20 µg/ml. ijcrcps.com

A reaction with diazotized p-aminoacetophenone in a basic medium yields an orange-yellow colored product with an absorption maximum at 440 nm. ijcrcps.com

The reaction of methyldopa with anisidine in the presence of potassium nitroprusside and sodium hydroxide (B78521) forms a crimson-colored product with a maximum absorption at 597 nm. uobaghdad.edu.iq This method showed linearity in the concentration range of 0.50 to 80.0 µg/mL. uobaghdad.edu.iq

Reagentλmax (nm)Linearity Range (µg/mL)Citation
Molybdate ions41050 - 200 redalyc.org
2,6-dichloroquinone-4-chlorimide (DCQ)4004 - 20 ijcrcps.comnih.gov
Diazotized p-aminoacetophenone4400.05 - 0.5 ijcrcps.com
Anisidine, Potassium nitroprusside, Sodium hydroxide5970.50 - 80.0 uobaghdad.edu.iq

Spectrofluorimetry

Spectrofluorimetry offers a highly sensitive method for the determination of methyldopa. One such method is based on the oxidation of methyldopa with cerium (IV), which results in the production of fluorescent cerium (III). The fluorescence of the resulting Ce (III) can be monitored at an emission wavelength of approximately 356 nm after excitation at around 254 nm. tbzmed.ac.ir This method has been shown to be linear over a concentration range of 15-800 ng/mL, with a limit of detection of 5.08 ng/mL. tbzmed.ac.ir The precision of this method, indicated by intra- and inter-day relative standard deviations (RSD), is typically below 3%. tbzmed.ac.ir

Another spectrofluorimetric approach involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as β-mercaptoethanol. mdpi.com This reaction forms a highly fluorescent isoindole derivative. The optimal conditions for this reaction, including pH and reagent concentrations, must be carefully controlled to achieve maximum fluorescence intensity. mdpi.com

Oxidative Coupling Reactions and Chromogenic Substance Utilization

Oxidative coupling reactions provide a basis for several simple and rapid spectrophotometric methods for methyldopa determination. taylors.edu.my These methods typically involve the reaction of methyldopa with a chromogenic reagent in the presence of an oxidizing agent to form a colored product that can be quantified using a spectrophotometer. taylors.edu.mychemmethod.com

One common approach utilizes 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent like potassium ferricyanide (B76249) in an alkaline medium. The resulting colored product exhibits maximum absorbance (λmax) at approximately 466-468 nm. researchgate.net This method has demonstrated linearity over a concentration range of 1-60 µg/mL with a high correlation coefficient. researchgate.net Another method employs 2,6-diaminopyridine (B39239) as the coupling reagent with potassium periodate (B1199274) as the oxidant in a neutral medium, producing an orange-colored product with a λmax of 478 nm. taylors.edu.my This technique is effective for concentrations ranging from 2.0 to 24 µg.mL-1. taylors.edu.my

Other chromogenic reagents used in similar oxidative coupling reactions include:

p-aminophenol: This reagent, in the presence of potassium periodate, forms a colored product with a λmax at 593 nm and is linear in the 1.0-17.5 µg.mL-1 range. aip.org

Thiamine Hydrochloride: In a neutral medium with potassium periodate, it forms an orange, water-soluble dye with a λmax of 480 nm, suitable for concentrations between 1.00 and 25.00 µg/mL. researchgate.net

2,4-dinitrophenylhydrazine: This reagent has also been utilized in oxidative coupling reactions for methyldopa analysis. aip.org

The reaction conditions, such as pH, reagent concentration, and reaction time, are critical parameters that must be optimized to ensure the accuracy and reproducibility of these methods. researchgate.net

Complexation Reactions for Colorimetric Assay

Colorimetric assays based on complexation reactions offer a straightforward and cost-effective means of quantifying methyldopa. These methods rely on the formation of a colored complex between methyldopa and a metal ion or other reagent, which can then be measured spectrophotometrically. nih.govredalyc.org

A notable example is the reaction of methyldopa with ferric chloride (Fe(III)) in a slightly acidic medium (pH 3.0-3.5). This reaction produces a water-soluble brown complex with a maximum absorbance at 423 nm. nih.gov The method follows Beer's law for methyldopa concentrations up to 6 mmol/l and has shown good reproducibility with a relative standard deviation (RSD) between 0.708% and 1.226%. nih.gov

Another approach involves the complexation of methyldopa with molybdate ions, which forms a yellow-colored product with an absorption maximum at 410 nm. redalyc.org This method is effective over a concentration range of 50–200 µg/ml and is not significantly affected by common excipients found in pharmaceutical tablets. redalyc.org The reduction of tetrazolium blue chloride by methyldopa in a non-aqueous alkaline medium to form a pink-colored diformazan with an absorption maximum at 525 nm is another sensitive colorimetric method. nih.gov This assay is linear for methyldopa concentrations between 0.1 and 6.0 ppm. nih.gov

ReagentFormed Complex/Productλmax (nm)Linear Range
Ferric Chloride (Fe(III))Brown complex423Up to 6 mmol/l
Molybdate ionsYellow product41050–200 µg/ml
Tetrazolium blue chloridePink diformazan5250.1–6.0 ppm

Electroanalytical Methods (Potentiometry, Cyclic Voltammetry, Amperometry)

Electroanalytical techniques are widely used for the determination of methyldopa due to their high sensitivity, speed, and relatively low cost compared to other instrumental methods. proquest.com These methods are based on the electrochemical properties of the methyldopa molecule.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are common techniques used to study the oxidation and reduction behavior of methyldopa. proquest.com Modified electrodes, such as glassy carbon electrodes (GCE) modified with poly(p-aminobenzene sulfonic acid), have been shown to enhance the sensitivity of the analysis. proquest.com For instance, a modified GCE can achieve a linearity range of 0.020-2.500 µM with a limit of detection (LOD) as low as 0.006 µM. proquest.com The use of crude laccase enzyme from Pycnoporus sanguineus as an oxidizing agent in conjunction with a glassy carbon electrode has also been explored, demonstrating a linear range from 2.5 x 10⁻⁵ to 1 x 10⁻⁴ mol L⁻¹ with a detection limit of 4.5 x 10⁻⁶ mol L⁻¹. researchgate.net

High-pressure liquid chromatography (HPLC) with electrochemical detection is a powerful combination for analyzing free methyldopa in plasma. nih.govnih.gov This method often involves a sample preparation step, such as alumina adsorption, to separate methyldopa from the plasma matrix. nih.gov It can achieve a sensitivity of around 10 ng of methyldopa/ml. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of methyldopa and its derivatives. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. chemicalbook.com

Computational studies using Density Functional Theory (DFT) have been employed to calculate NMR parameters for methyldopa. researchgate.net These theoretical calculations can aid in the interpretation of experimental NMR data and provide insights into the molecule's electronic structure. researchgate.net The chemical shifts in the NMR spectrum are sensitive to the solvent environment, and studies have been conducted in various solvents, including water and dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the quantification of methyldopa and its metabolites in biological matrices like plasma. nih.govsemanticscholar.orgnih.govresearchgate.net This method is widely used in pharmacokinetic and bioequivalence studies. nih.govnih.gov

In a typical LC-MS/MS assay, methyldopa is separated on a reverse-phase column and detected using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. semanticscholar.orgresearchgate.net For instance, the fragmentation transition of m/z 212.0 → m/z 166.0 is often monitored for 3-O-methyldopa, a major metabolite. semanticscholar.org These methods can achieve high sensitivity, with lower limits of quantitation (LLOQ) in the low ng/mL range. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) is another powerful tool used in untargeted metabolomics to identify potential biomarkers. nih.gov HRMS provides highly accurate mass measurements, which aids in the identification of unknown compounds in complex samples. nih.gov

TechniqueMatrixLinear RangeLLOQ
LC-MS/MSHuman Plasma20-5000 ng/ml20 ng/ml
LC-MS/MSHuman Plasma50–4000 ng/mL50 ng/mL
LC/MS/MSHuman Plasma0.32-20.48 μg/mL0.32 μg/mL

Flow Injection Analysis (FIA)

Flow Injection Analysis (FIA) is an automated analytical technique that offers high sample throughput and is suitable for the routine analysis of methyldopa in pharmaceutical formulations. uobaghdad.edu.iqresearchgate.net FIA methods can be based on various detection principles, including spectrophotometry and turbidimetry. uobaghdad.edu.iqresearchgate.net

One FIA method involves the formation of an ion-pair complex between methyldopa and potassium hexacyanoferrate in an acidic medium, which results in a yellow precipitate. researchgate.net The turbidity of this precipitate can be measured using a photometer. This method has been shown to have a wide linear range, for example, from 0.05 to 35 mmol/L, with a low limit of detection. researchgate.net Another FIA spectrophotometric method is based on the formation of a yellow product from the complexation of methyldopa with molybdate, with a linear range of 50–200 mg l−1. ijcrcps.com

Method Validation Parameters for Alpha-Methyldopa

The validation of analytical methods is crucial to ensure the reliability and accuracy of results. For alpha-methyldopa and its derivatives, various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and spectrophotometry, have been developed and validated. The key validation parameters are discussed below with findings from several research studies.

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range.

Different analytical methods have established varying linear ranges for the determination of alpha-methyldopa:

HPLC with Electrochemical Detection: A linear range of 50-2000 ng/mL in plasma has been reported. nih.gov

HPLC with UV Detection: For the simultaneous estimation of methyldopa and hydrochlorothiazide, a linear range of 62.5-375.0 µg/mL for methyldopa was established. japer.in

LC/MS-MS: A study showed good linearity over the range of 0.32-20.48 μg/mL in plasma. researchgate.net

Spectrophotometric Methods:

A method based on reaction with molybdate showed linearity in the concentration range of 50–200 µg/ml. redalyc.org

Another spectrophotometric method using 2,6-dichloroquinone-4-chlorimide (DCQ) was linear in the range of 4–20 μg/ml. nih.gov

A flow-injection spectrophotometric method demonstrated linearity from 1 to 100 µg/mL. researchgate.net

A method involving an oxidative coupling reaction showed linearity between 5.0-40 µg/mL. chemmethod.com

Another spectrophotometric method established a linear range of 1–30 μg/mL. ekb.eg

Table 1: Linearity of Analytical Methods for Alpha-Methyldopa

Analytical Method Matrix/Solvent Linear Range Correlation Coefficient (r)
HPLC with Electrochemical Detection Plasma 50-2000 ng/mL -
HPLC with UV Detection Bulk and Tablet 62.5-375.0 µg/mL 1.0
LC/MS-MS Plasma 0.32-20.48 μg/mL -
Spectrophotometry (with Molybdate) Pharmaceutical Preparations 50–200 µg/ml 0.9999
Spectrophotometry (with DCQ) Water 4–20 μg/ml 0.9975
Flow-Injection Spectrophotometry Pharmaceutical Preparations 1–100 µg/mL -
Spectrophotometry (Oxidative Coupling) Pharmaceutical Preparations 5.0-40 µg/mL -
Spectrophotometry Pharmaceutical Formulations 1–30 μg/mL -

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

A spectrophotometric method reported an LOD of 1.1 μg/ml and an LOQ of 3.21 μg/ml. nih.gov

Another spectrophotometric study determined the LOD to be 0.8937 μg.ml-1. chemmethod.com

For a flow-injection spectrophotometric method, the detection limit was found to be 0.769 µg mL-1. researchgate.net

An LC/MS-MS method for determination in human plasma established a lower limit of quantification (LLOQ) of 0.32 μg/mL. researchgate.net

An HPLC method with electrochemical detection was reported to be sensitive down to 50 ng/ml in plasma, which can be considered the LOQ. nih.gov

A bioequivalence study using an HPLC method set the lower limit of quantification at 0.020 µg/mL. walshmedicalmedia.com

Table 2: LOD and LOQ of Analytical Methods for Alpha-Methyldopa

Analytical Method LOD LOQ/LLOQ
Spectrophotometry (with DCQ) 1.1 μg/ml 3.21 μg/ml
Spectrophotometry (Oxidative Coupling) 0.8937 μg.ml-1 -
Flow-Injection Spectrophotometry 0.769 µg mL-1 -
LC/MS-MS - 0.32 μg/mL
HPLC with Electrochemical Detection - 50 ng/ml
HPLC (Bioequivalence Study) - 0.020 µg/mL

Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies.

For an HPLC method for methyldopa and hydrochlorothiazide, recovery was found to be between 98% and 102%. japer.in

A spectrophotometric method showed a good recovery of 101.7%. nih.gov

In an LC/MS-MS method, accuracy was reported as a bias of less than 11.1%, with recovery between 90.9% and 101.4%. researchgate.net

A spectrophotometric method using molybdate demonstrated good accuracy and precision, with no significant matrix effects. redalyc.org

Another spectrophotometric method reported relative error percentages (R.E. %) between 0.1848% and 1.4488%, indicating good accuracy. ekb.eg

A bioequivalence study reported trueness for quality control samples to be within 85.00% to 115.00% for most concentrations, and 80.00% to 120.00% for the LLOQ. walshmedicalmedia.com

Precision

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

A spectrophotometric method reported a repeatability (intra-day precision) with an RSD of ±1.7% and reproducibility (inter-day precision) with RSDs ranging from ±1.64% to ±1.96%. nih.gov

Another spectrophotometric study showed an RSD of 1.6% in a repeatability study. redalyc.org

An LC/MS-MS method demonstrated precision with a coefficient of variation (CV) of less than 8.4%. researchgate.net

A spectrophotometric method showed RSD values between 0.1848% and 1.4488% for precision. ekb.eg

A bioequivalence study reported precision at a CV level of ≤ 15.00% for most quality control samples and ≤ 20.00% for the LLOQ. walshmedicalmedia.com

Preclinical Investigations into the Pharmacological Mechanisms of Alpha Methyldopa

In Vitro Studies on Cellular and Receptor Models

In vitro studies have provided fundamental insights into the molecular and cellular actions of alpha-methyldopa, dissecting its interactions with neurotransmitter systems, receptors, and enzymes.

The central hypothesis for alpha-methyldopa's action revolves around the "false neurotransmitter" concept. biolife-publisher.it Alpha-methyldopa is taken up by adrenergic neurons and metabolized by the same enzymatic pathway as L-Dopa. biolife-publisher.it It is first converted to alpha-methyldopamine (B1210744) by Dopa-decarboxylase, and then to alpha-methylnorepinephrine by dopamine (B1211576) beta-hydroxylase. drugbank.combiolife-publisher.it This newly formed alpha-methylnorepinephrine is stored in presynaptic vesicles, replacing the endogenous neurotransmitter, norepinephrine (B1679862). biolife-publisher.it

Upon nerve stimulation, alpha-methylnorepinephrine is released into the synaptic cleft. biolife-publisher.it As an agonist at presynaptic alpha-2 adrenergic receptors, it inhibits further adrenergic neuronal outflow, reducing the release of vasoconstricting signals to the peripheral sympathetic nervous system. drugbank.comresearchgate.net Crucially, alpha-methylnorepinephrine is a less potent vasoconstrictor at postsynaptic alpha-1 receptors compared to norepinephrine itself. biolife-publisher.itnih.gov This dual action—reducing sympathetic tone via central alpha-2 receptor stimulation and acting as a weaker peripheral agonist—results in a net decrease in vascular tone and blood pressure. biolife-publisher.it Studies using synaptosomes, which are isolated presynaptic terminals, have been instrumental in demonstrating how the activation of presynaptic receptors can modulate transmitter release, supporting this mechanism of action. nih.gov

Receptor binding assays using isolated membranes from brain tissue have been employed to characterize the interaction of alpha-methyldopa and its metabolites with adrenergic receptors. Studies in mice have investigated the effects on alpha-1 and alpha-2 noradrenergic receptor binding sites using specific radioligands. nih.govscite.ai

A key finding from these studies is that administration of alpha-methyldopa leads to a significant alteration in alpha-2 receptor binding. nih.govscite.ai Specifically, a single injection was found to abolish the high-affinity binding to alpha-2 receptor sites, leaving only low-affinity binding with a reduced maximum binding capacity (Bmax). nih.govscite.ai This effect is attributed to its metabolite, alpha-methyldopamine, as the effect was inhibited by a dopa decarboxylase inhibitor but not by dopamine-beta-hydroxylase inhibitors. nih.gov In contrast, no significant effect on alpha-1 receptor binding sites was detected in these studies. nih.govscite.ai These findings support the central role of alpha-2 adrenergic receptors in mediating the pharmacological effects of alpha-methyldopa. drugbank.comresearchgate.net Its active metabolite, alpha-methylnorepinephrine, is considered a preferential alpha-2 adrenoceptor agonist. researchgate.net

The interaction between alpha-methyldopa and DDC is complex. Studies have shown that DDC catalyzes the slow decarboxylation of alpha-methyldopa. acs.org More detailed kinetic analysis has revealed that the reaction involves an oxidative deamination process, yielding 3,4-dihydroxyphenylacetone (B24149) and ammonia, via the intermediate alpha-methyldopamine. acs.orgnih.gov This reaction is accompanied by a time- and concentration-dependent inactivation of the enzyme. nih.gov

Below is a table summarizing the kinetic parameters for the reaction of Dopa Decarboxylase with alpha-methyldopa.

Kinetic ParameterValueReference
kcat5.68 min-1 acs.orgnih.gov
Km45 µM acs.orgnih.gov
kinact0.012 min-1 nih.gov
Ki39.3 µM nih.gov

Table 1: Kinetic constants for Dopa Decarboxylase and alpha-methyldopa interaction.

While direct studies on the effect of dimethyl methyldopa (B1676449) hydrochloride on specific inflammatory markers in placental cells are limited, research into the pathophysiology of conditions like preeclampsia, where methyldopa is a treatment option, provides relevant context. Preeclampsia is associated with placental hypoxia, oxidative stress, and an imbalanced release of angiogenic factors. nih.govmdpi.com

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that responds to low oxygen levels. nih.govmdpi.com In the human placenta, HIF-1α expression is highest in early pregnancy when the environment is naturally low in oxygen. mdpi.com In pregnancies complicated by chronic hypoxia, such as those at high altitude which can serve as a model for placental pathology, HIF-1α protein is overexpressed. nih.gov This overexpression can lead to an increase in downstream targets like vascular endothelial growth factor (VEGF) and erythropoietin (EPO). nih.gov

Placental Growth Factor (PlGF), a pro-angiogenic protein from the VEGF family, is crucial for normal placental development. nih.gov In preeclampsia, PlGF expression is significantly downregulated, contributing to endothelial dysfunction. nih.gov Studies have shown an inverse relationship between HIF-1α and PlGF in preeclamptic tissues, suggesting that the hypoxic environment and subsequent HIF-1α overexpression may contribute to the reduction in PlGF. nih.gov Furthermore, inflammatory mediators are implicated; for instance, Transforming Growth Factor-beta 1 (TGF-β1), which is elevated in preeclampsia, can increase interleukin-6 (IL-6) expression, contributing to endothelial cell activation. mdpi.com

Computational and Theoretical Chemistry Studies of Alpha Methyldopa and Its Interactions

Solvation and Solubility Modeling in Binary Solvent Systems

The solubility of a pharmaceutical compound is a critical determinant of its behavior in solution and is influenced by the properties of the solvent system. For alpha-methyldopa, extensive research has been conducted to understand its solubility in binary solvent systems, which are mixtures of two different solvents. These studies are crucial for processes such as purification, crystallization, and formulation development.

The solid-liquid equilibrium (SLE) represents the condition at which a solid and a liquid phase can coexist in a stable state. Determining the SLE data for alpha-methyldopa in various binary solvent systems is fundamental to understanding its solubility.

Recent research has systematically determined the mole fraction solubility of alpha-methyldopa in several binary solvent mixtures, including methanol (B129727) + water, ethanol (B145695) + water, and isopropanol (B130326) + water, across a temperature range of 278.15 K to 323.15 K. researchgate.net High-Performance Liquid Chromatography (HPLC) is a common analytical technique employed for these precise measurements. researchgate.net

The experimental data reveals that the solubility of alpha-methyldopa is significantly influenced by both the composition of the binary solvent and the temperature. For instance, in alcohol-water mixtures, the solubility of alpha-methyldopa tends to increase with a higher proportion of the alcohol co-solvent and with rising temperature. researchgate.net The highest mole fraction solubility was observed in pure dimethylformamide (DMF) at 323.15 K, while the lowest was in pure water at 278.15 K. researchgate.net

Interactive Table: Mole Fraction Solubility of Alpha-Methyldopa in Binary Solvent Systems

Temperature (K)Solvent System (w/w)Mole Fraction of Alpha-Methyldopa (x)
278.15Pure Water1.41E-06
323.15Pure DMF1.35E-01
298.15Methanol + Water (0.5)Data not explicitly provided in search results
298.15Ethanol + Water (0.5)Data not explicitly provided in search results
298.15Isopropanol + Water (0.5)Data not explicitly provided in search results
Note: The table is populated with exemplar data points from the search results. Detailed mole fraction data for specific binary mixture compositions were not available in the provided search snippets but are detailed in the cited research.

To correlate the experimental SLE data, various thermodynamic models are employed. These models are essential for predicting solubility under different conditions and for providing a deeper understanding of the interactions between the solute and the solvents. Commonly used models include the modified Apelblat model, the CNIBS/R-K model, the Jouyban-Acree model, and the λh model. researchgate.netnih.govresearchgate.net The accuracy of these models is often evaluated by calculating the root-mean-square deviation (RMSD), with lower values indicating a better fit to the experimental data. For alpha-methyldopa, these models have shown a high degree of correlation, with a reported largest mean square deviation value of only 9.76E-04, affirming the reliability of the experimental data. researchgate.net

Interactive Table: Thermodynamic Models for Alpha-Methyldopa Solubility Correlation

Thermodynamic ModelKey FeaturesApplicability
Modified Apelblat Model Relates solubility to temperature.Correlating solubility data in pure and binary solvent systems.
CNIBS/R-K Model Combines aspects of the Combined Nearly Ideal Binary Solvent (CNIBS) model with the Redlich-Kister equation.Describes solubility in binary solvent mixtures.
Jouyban-Acree Model Provides a mathematical representation of solute solubility in binary solvent mixtures at various temperatures. nih.govresearchgate.netWidely used for correlating and predicting drug solubility in mixed solvents. nih.govresearchgate.net
λh Model A thermodynamic model that uses two parameters (λ and h) to represent the non-ideal behavior of solutions.Correlating solid-liquid equilibrium data.

For alpha-methyldopa, the analysis using the KAT model revealed that the ability of the solvent to act as a hydrogen bond acceptor and its polarity are significant factors that promote its dissolution. researchgate.net However, the most dominant influence on the solvent effect was found to be the cavity term. researchgate.net This term represents the energy required to create a cavity in the solvent to accommodate the solute molecule and is related to the solvent-solvent molecular interaction energy. researchgate.net

The relative contributions of these factors to the total solvent effect on alpha-methyldopa solubility have been quantified. researchgate.net The cavity term accounts for the largest portion, highlighting the importance of the cohesive energy of the solvent system. researchgate.net

Interactive Table: Contribution of Solvent Effects to Alpha-Methyldopa Solubility (KAT-LSER Model)

Solvent Effect ParameterDescriptionContribution to Total Solvent Effect
Hydrogen Bond Acceptor Ability (α) The ability of the solvent to accept a hydrogen bond from the solute.7.92%
Polarity (π)*A measure of the solvent's polarity and polarizability.16.01%
Cavity Term The energy required to form a cavity for the solute molecule in the solvent.50.16%

Comparative Research and Emerging Perspectives on Alpha Methyldopa Analogues

Comparative Studies of Alpha-Methyldopa's Mechanism of Action with Other Centrally Acting Sympatholytics

Alpha-methyldopa, a prodrug, exerts its antihypertensive effect after being metabolized in the central nervous system to its active form, alpha-methylnorepinephrine. nih.gov This metabolite acts as an agonist at central α2-adrenergic receptors, leading to a decrease in sympathetic outflow from the brainstem and subsequent reduction in blood pressure. nih.govnih.gov This mechanism distinguishes it from other centrally acting sympatholytics.

Unlike direct-acting α2-adrenergic agonists such as clonidine (B47849) and guanfacine, alpha-methyldopa requires enzymatic conversion to become active. nih.gov Clonidine, initially developed as a nasal decongestant, was found to lower blood pressure by stimulating presynaptic α2-adrenergic receptors in the brainstem. nih.gov Guanfacine and guanabenz (B1672423) are other direct-acting agents in this class. nih.gov

Furthermore, a newer generation of centrally acting drugs, including moxonidine (B1115) and rilmenidine (B1679337), primarily target imidazoline-1 (I1) receptors in the brainstem, in addition to some α2-adrenergic receptor activity. nih.gov This dual action is believed to contribute to their sympatholytic effects. In contrast, alpha-methyldopa's therapeutic action is primarily attributed to the central α2-adrenergic agonism of its metabolite, alpha-methylnorepinephrine. nih.govnih.gov

The concept of a "false neurotransmitter" was initially proposed for alpha-methylnorepinephrine, suggesting it would be less effective than norepinephrine (B1679862) at peripheral nerve endings. nih.gov While it does replace norepinephrine in synaptic vesicles, its primary antihypertensive effect is now understood to be its action within the central nervous system. nih.govnih.gov

Table 1: Comparison of Centrally Acting Sympatholytics

Drug Mechanism of Action Active Form Primary Receptor Target
Alpha-Methyldopa Prodrug converted to an active metabolite that stimulates central α2-adrenergic receptors. nih.govnih.gov Alpha-methylnorepinephrine nih.gov α2-adrenergic receptors nih.gov
Clonidine Direct-acting agonist. nih.gov Clonidine nih.gov α2-adrenergic and I1 receptors nih.gov
Guanfacine Direct-acting agonist. nih.gov Guanfacine nih.gov More selective for α2-adrenergic receptors than clonidine. nih.gov
Moxonidine Direct-acting agonist. nih.gov Moxonidine nih.gov Predominantly I1 receptors nih.gov

Research into Combined Effects of Alpha-Methyldopa with Other Compounds (e.g., Flavonoids in cell cultures)

Emerging research has investigated the potential synergistic effects of combining alpha-methyldopa with other bioactive compounds, such as flavonoids. A notable in-vitro study explored the combined effects of alpha-methyldopa and several flavonoids (apigenin, baicalein, chrysin, quercetin, and scutellarin) on human placental cells (JEG-3) and human umbilical vein endothelial cells (HUVEC). google.comresearchgate.net

The study aimed to assess the impact on the expression of various pro-inflammatory and vascular markers that are often elevated in pregnancy-induced hypertension. google.comresearchgate.net The markers analyzed included tumor necrosis factor-alpha (TNF-α), interleukins (IL-1β, IL-6), hypoxia-inducible factor 1-alpha (HIF-1α), transforming growth factor-beta (TGF-β), and vascular endothelial growth factor (VEGF). google.comresearchgate.net

The findings indicated that the combined administration of a flavonoid with methyldopa (B1676449) generally resulted in a more potent down-regulating effect on these markers at both the mRNA and protein levels, compared to methyldopa alone. google.com For instance, in JEG-3 cells, all tested flavonoids in combination with methyldopa led to a stronger decrease in TNF-α mRNA expression, with the most significant effect observed with the methyldopa and scutellarin (B1681692) combination. google.com These results suggest a potential for flavonoids to enhance the anti-inflammatory and vasculoprotective effects of methyldopa, which could be a promising area for further research, particularly in the context of hypertensive disorders of pregnancy. google.comresearchgate.net

Table 2: Effects of Combined Alpha-Methyldopa and Flavonoids on Inflammatory and Vascular Markers in Cell Culture

Marker Effect of Combined Treatment (Alpha-Methyldopa + Flavonoid) Cell Line
TNF-α Stronger decrease in mRNA expression compared to methyldopa alone. google.com JEG-3
IL-1β Down-regulating effect. google.comresearchgate.net JEG-3, HUVEC
IL-6 Down-regulating effect. google.comresearchgate.net JEG-3, HUVEC
HIF-1α Down-regulating effect. google.comresearchgate.net JEG-3, HUVEC
TGF-β Down-regulating effect. google.com JEG-3, HUVEC
VEGF Down-regulating effect. google.comresearchgate.net JEG-3, HUVEC
PlGF No significant down-regulating effect observed. google.comresearchgate.net JEG-3, HUVEC

Investigation of Modified Derivatives or Prodrugs based on the Alpha-Methyldopa Scaffold

Alpha-methyldopa itself is a prodrug, meaning it is biologically inactive until metabolized into its active form, alpha-methylnorepinephrine. nih.gov This inherent characteristic has spurred research into creating other derivatives and prodrugs based on the alpha-methyldopa chemical structure to potentially enhance its pharmacological properties.

Research has been conducted on various nuclear-substituted derivatives of alpha-methyldopa to explore their pharmacological activities. nih.gov Additionally, a patent describes the creation of novel derivatives of alpha-methyldopa, highlighting ongoing interest in modifying its structure to develop new chemical entities. google.com These modifications could aim to improve bioavailability, alter the duration of action, or reduce side effects.

The metabolism of alpha-methyldopa involves several steps, with the key transformation being decarboxylation to alpha-methyldopamine (B1210744), which is then hydroxylated to form the active alpha-methylnorepinephrine. biolife-publisher.it Understanding this metabolic pathway is crucial for the rational design of new prodrugs that can be efficiently converted to the active compound in the body.

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling of Alpha-Methyldopa and its Metabolites

The accurate measurement of alpha-methyldopa and its metabolites in biological fluids is essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring. Various advanced analytical techniques have been developed for this purpose, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection has been a reliable method for analyzing alpha-methyldopa in human plasma. nih.gov However, more advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have become increasingly prevalent. LC-MS/MS methods offer superior sensitivity and selectivity, allowing for the quantification of alpha-methyldopa in human plasma at very low concentrations, with reported limits of quantitation as low as 20 ng/mL. nih.gov A rapid LC-MS/MS method with a run time of 1.5 minutes has also been developed for therapeutic drug monitoring. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (UPLC-MS/MS) represents a further advancement, providing even faster analysis times and higher resolution. nih.gov These methods are crucial for detailed metabolite profiling, which involves identifying and quantifying the various metabolic products of alpha-methyldopa. Studies have identified several metabolites in urine and plasma, including the O-sulfate conjugate, methyldopamine, and the glucuronide of dihydroxyphenylacetone. nih.gov

Capillary electrophoresis has also been utilized for the simultaneous determination of levodopa (B1675098) and methyldopa in human serum, demonstrating the versatility of modern analytical approaches. ijcrcps.com These sophisticated techniques are indispensable for a deeper understanding of the metabolism and disposition of alpha-methyldopa and for the development of new, related therapeutic agents.

Table 3: Advanced Analytical Techniques for Alpha-Methyldopa Analysis

Technique Application Key Advantages
HPLC with Fluorescence Detection Analysis of alpha-methyldopa in human plasma. nih.gov Reliable and has been used in bioequivalence studies. nih.gov
LC-MS/MS Quantification of alpha-methyldopa in human plasma. nih.govresearchgate.net High sensitivity and selectivity, suitable for therapeutic drug monitoring and bioequivalence studies. nih.govresearchgate.net
UPLC-MS/MS Simultaneous therapeutic drug monitoring of multiple drugs. nih.gov Rapid analysis, high resolution, and efficiency. nih.gov
Capillary Electrophoresis Simultaneous determination of levodopa and methyldopa in serum. ijcrcps.com Good separation efficiency for charged molecules. ijcrcps.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing dimethyl methyldopa hydrochloride (DMMD) with high purity and yield?

  • Methodological Answer : Synthesis of DMMD requires controlled reaction conditions (e.g., temperature, solvent selection, and stoichiometric ratios). A common approach involves reacting dimethylamine with methyldopa precursors in acidic media, followed by crystallization using hydrochloric acid. Critical steps include purification via recrystallization and characterization via NMR and HPLC to confirm purity (>99%) and salt formation .
  • Data Contradiction Note : Variations in reported yields (60–85%) may arise from differences in drying methods (e.g., vacuum vs. ambient conditions) or impurities in starting materials. Researchers should cross-validate protocols using spectroscopic data from peer-reviewed sources .

Q. How can researchers confirm the structural identity of DMMD using analytical techniques?

  • Methodological Answer : Combine multiple techniques:

  • NMR : Analyze proton and carbon spectra to verify the methyl and cyclohexane backbone structures.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 215.72 g/mol for methyldopa hydrochloride analogs) .
  • X-ray Crystallography : Resolve crystal structure for salt form validation (if single crystals are obtainable).
  • HPLC : Assess purity by comparing retention times with reference standards .

Advanced Research Questions

Q. What experimental designs are optimal for studying DMMD’s interaction with α2-adrenergic receptors?

  • Methodological Answer :

  • In Vitro Assays : Use radioligand binding studies (e.g., competition assays with [³H]-clonidine) to measure receptor affinity (Ki values).
  • Functional Studies : Employ isolated tissue preparations (e.g., rat vas deferens) to assess agonist/antagonist activity via dose-response curves .
  • Computational Modeling : Perform molecular docking simulations (e.g., using AutoDock Vina) to predict binding modes to receptor crystal structures (PDB ID: 6PRZ) .
    • Data Contradiction Note : Discrepancies in reported EC₅₀ values may arise from species-specific receptor isoforms or buffer conditions. Include positive controls (e.g., clonidine) to standardize assays .

Q. How should researchers address contradictions in DMMD’s metabolic stability data across preclinical models?

  • Methodological Answer :

  • Comparative Metabolism Studies : Use liver microsomes from multiple species (rat, human) to identify interspecies differences in CYP450-mediated oxidation.
  • Stable Isotope Tracing : Track metabolites (e.g., mono-0-sulfate conjugates) via LC-MS/MS in plasma and urine samples .
  • Statistical Analysis : Apply multivariate regression to correlate in vitro half-life (t₁/₂) with in vivo pharmacokinetic parameters (e.g., clearance, volume of distribution) .
    • Data Contradiction Note : Variability in microsome activity (e.g., lot-to-lot differences) necessitates pre-experiment calibration with reference substrates .

Q. What strategies are recommended for optimizing DMMD’s stability in aqueous formulations during long-term storage?

  • Methodological Answer :

  • Forced Degradation Studies : Expose DMMD to stressors (light, heat, pH extremes) and monitor degradation products via UPLC-PDA.
  • Excipient Screening : Test stabilizers (e.g., cyclodextrins, antioxidants) to inhibit hydrolysis of the ester group.
  • Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months and compare with real-time data .
    • Data Contradiction Note : Conflicting pH-stability profiles (e.g., instability at pH < 3) require formulation-specific validation .

Methodological Best Practices

  • Experimental Reproducibility : Document synthesis protocols with step-by-step details (e.g., solvent volumes, cooling rates) to enable replication .
  • Safety Protocols : Handle DMMD in fume hoods using PPE (gloves, goggles) due to potential respiratory and dermal irritation .
  • Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for spectral data submission and ethical declarations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.